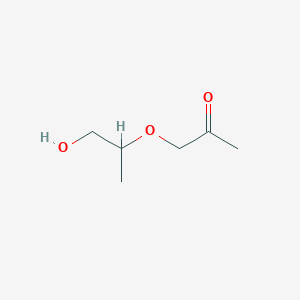
1-(1-Hydroxypropan-2-yloxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxypropan-2-yloxy)propan-2-one is a chemical compound with the molecular formula C₆H₁₄O₃. . This compound is part of the diol and ether chemical classes, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Hydroxypropan-2-yloxy)propan-2-one can be synthesized through the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxypropan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Applications De Recherche Scientifique
1-(1-Hydroxypropan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxypropan-2-yloxy)propan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active sites, thereby enhancing their stability and activity. In chemical reactions, it serves as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Hydroxypropan-2-yloxy)propan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
2-(1-Hydroxypropan-2-yloxy)propanoic acid: Contains an additional carboxyl group, making it more acidic.
2-Propanone, 1-hydroxy-: A simpler compound with fewer hydroxyl groups.
Uniqueness
1-(1-Hydroxypropan-2-yloxy)propan-2-one is unique due to its dual functionality as both a diol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1-(1-hydroxypropan-2-yloxy)propan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)4-9-6(2)3-7/h6-7H,3-4H2,1-2H3 |
Clé InChI |
UKMDZQOVHHHBMS-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
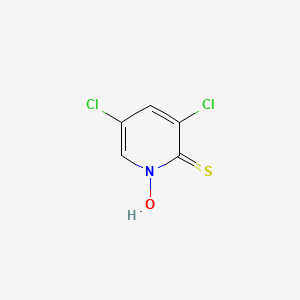
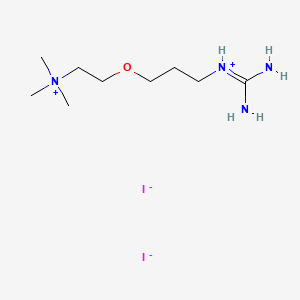
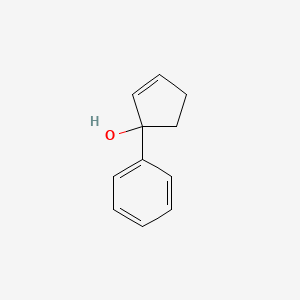

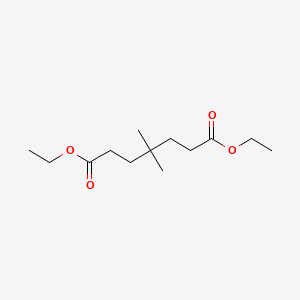


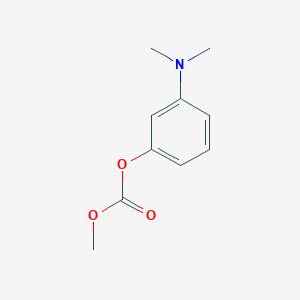

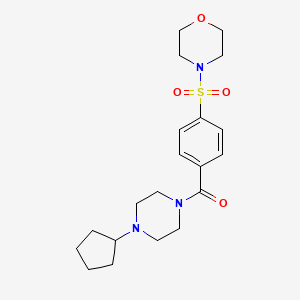
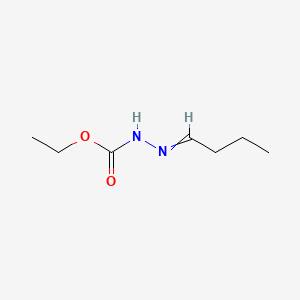

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
